molecular formula C13H14FN3O B7458943 3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide

3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide

Cat. No. B7458943
M. Wt: 247.27 g/mol
InChI Key: PCMVLAUOPZZQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, also known as FTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FTB is a pyrazole derivative that has been synthesized through various methods and has shown promising results in scientific research.

Mechanism of Action

3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide inhibits PARP by binding to the enzyme's catalytic domain, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death, making 3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have a low toxicity profile and does not affect normal cell growth. However, it has been shown to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in lab experiments include its high potency as a PARP inhibitor, low toxicity profile, and ability to induce apoptosis in cancer cells. However, its limitations include its limited solubility in water, making it difficult to administer in vivo.

Future Directions

For 3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide research could include further optimization of its synthesis method to improve yield and purity, as well as its formulation to improve its solubility in water. Additionally, 3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide could be further studied for its potential applications in other fields, such as neurodegenerative diseases and inflammation.

Synthesis Methods

3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can be synthesized through various methods, including the reaction of 3-fluorobenzoyl chloride with 1,3,5-trimethylpyrazole in the presence of a base such as triethylamine. Another method involves the reaction of 3-fluorobenzohydrazide with 1,3,5-trimethylpyrazole in the presence of a base such as potassium carbonate. Both methods have been shown to yield high purity 3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide.

Scientific Research Applications

3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has shown potential in various scientific research applications, including its use as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP inhibitors have been shown to have promising results in cancer treatment, and 3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have a higher potency than other PARP inhibitors.

properties

IUPAC Name

3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-8-12(9(2)17(3)16-8)15-13(18)10-5-4-6-11(14)7-10/h4-7H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMVLAUOPZZQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide

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